molecular formula C10H9FN2O2 B2628781 N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide CAS No. 2093465-80-4

N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide

Cat. No.: B2628781
CAS No.: 2093465-80-4
M. Wt: 208.192
InChI Key: BUNWEOOLTYRURE-LURJTMIESA-N
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Description

N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide: is an organic compound with the molecular formula C10H9FN2O2 This compound is characterized by the presence of a cyano group, a fluoro group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-hydroxybenzoic acid and (1S)-1-cyanoethylamine.

    Condensation Reaction: The 2-fluoro-4-hydroxybenzoic acid is reacted with (1S)-1-cyanoethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluoro group play crucial roles in binding to these targets, influencing the compound’s biological activity. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

  • N-[(1S)-1-cyanoethyl]-2-chloro-4-hydroxybenzamide
  • N-[(1S)-1-cyanoethyl]-2-bromo-4-hydroxybenzamide
  • N-[(1S)-1-cyanoethyl]-2-methyl-4-hydroxybenzamide

Uniqueness: N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6(5-12)13-10(15)8-3-2-7(14)4-9(8)11/h2-4,6,14H,1H3,(H,13,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNWEOOLTYRURE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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